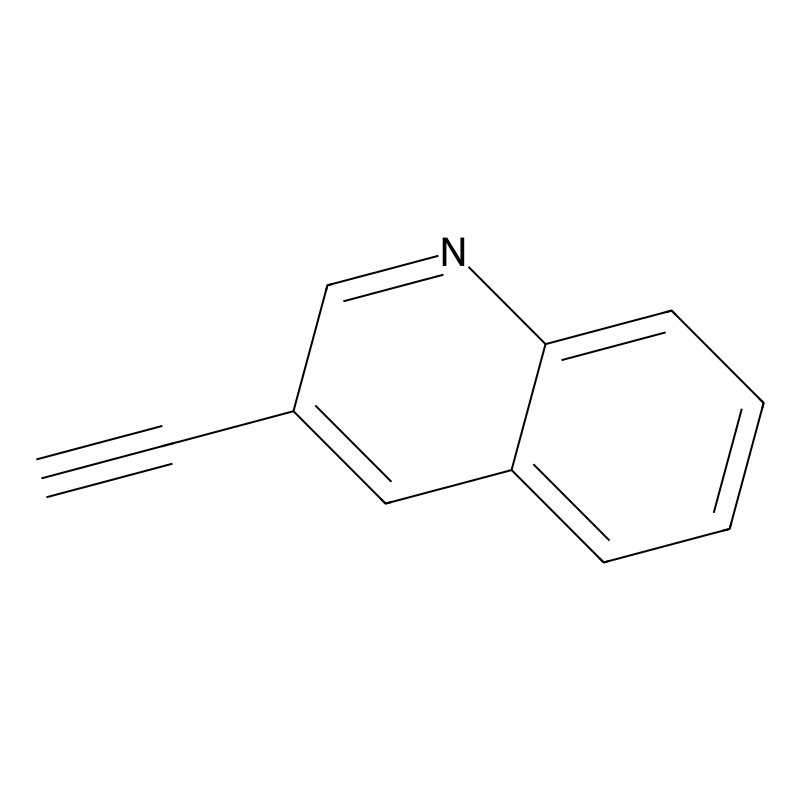

3-Ethynylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Field: Medicinal Chemistry

Summary: 3-Ethynylquinoline is a compound that has been explored for its potential in creating new therapeutic agents due to its quinoline structure, which is present in many pharmacologically active molecules .

Methods: Synthesis of 3-Ethynylquinoline derivatives often involves multicomponent reactions, with a focus on green chemistry approaches, including solvent-free conditions and microwave-assisted processes .

Results: The derivatives of 3-Ethynylquinoline have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. These activities are quantified using various bioassays and analytical techniques like NMR and mass spectrometry .

Organic Chemistry

Field: Organic Chemistry

Summary: In organic chemistry, 3-Ethynylquinoline serves as a building block for complex organic synthesis, contributing to the development of novel compounds with potential industrial applications .

Methods: The compound is utilized in various organic reactions, such as Sonogashira coupling, to extend the π-conjugation system, which is essential for creating dyes and electronic materials .

Results: The successful synthesis of extended π-systems has been demonstrated, with the properties of the resulting compounds characterized by spectroscopic methods, yielding insights into their electronic structures .

Biochemistry

Field: Biochemistry

Summary: 3-Ethynylquinoline is investigated for its interaction with biological macromolecules, aiding in the understanding of disease mechanisms and the development of diagnostic tools .

Methods: Techniques like enzyme inhibition assays and receptor binding studies are employed to assess the biochemical activity of 3-Ethynylquinoline derivatives .

Results: Findings include the identification of potent enzyme inhibitors and receptor ligands, with IC50 values and binding affinities providing quantitative measures of activity .

Pharmacology

Field: Pharmacology

Summary: The pharmacological applications of 3-Ethynylquinoline are vast, with research focusing on its role in drug discovery and development, particularly in the design of kinase inhibitors .

Methods: High-throughput screening and in vivo studies are conducted to evaluate the therapeutic potential of 3-Ethynylquinoline-based compounds .

Results: Promising results have been obtained in preclinical models, with some compounds advancing to clinical trials, demonstrating efficacy in various disease models .

Analytical Chemistry

Field: Analytical Chemistry

Summary: 3-Ethynylquinoline is utilized in the development of analytical methods for the detection and quantification of biological and chemical substances .

Methods: The compound is incorporated into sensors and probes, exploiting its fluorescence and electrochemical properties for analytical applications .

Results: Enhanced sensitivity and selectivity in the detection of ions and molecules have been reported, with improvements in limit of detection (LOD) and response times .

Chemical Engineering

Field: Chemical Engineering

Summary: In chemical engineering, 3-Ethynylquinoline is part of process development for the scalable production of fine chemicals and pharmaceuticals .

Methods: Process optimization studies, including reaction kinetics and flow chemistry, are conducted to improve the efficiency and sustainability of production .

Results: Advances have been made in process intensification, yielding higher productivities and reduced environmental impact, as evidenced by lifecycle assessments and economic analyses .

Nanotechnology

Field: Nanotechnology

Summary: 3-Ethynylquinoline is being studied for its use in the synthesis of nanomaterials, which have applications in drug delivery and imaging .

Methods: The compound is used to create quantum dots and nanoparticles, with methods including sol-gel processes and self-assembly techniques .

Results: The nanomaterials synthesized exhibit unique optical and electronic properties, making them suitable for targeted therapy and diagnostic purposes .

Environmental Chemistry

Field: Environmental Chemistry

Summary: Research in environmental chemistry involves using 3-Ethynylquinoline as a sensor for pollutants due to its fluorescent properties .

Methods: The compound is incorporated into sensing devices that detect trace amounts of environmental contaminants, utilizing its sensitivity to changes in its electronic environment .

Results: The sensors developed have shown high selectivity and sensitivity for various pollutants, contributing to environmental monitoring and protection efforts .

Material Science

Field: Material Science

Summary: In material science, 3-Ethynylquinoline is explored for its role in the development of organic semiconductors and light-emitting diodes (LEDs) .

Methods: The compound’s ability to conduct electricity is harnessed by incorporating it into the active layers of organic electronic devices .

Results: Enhanced performance in organic electronics has been achieved, with improvements in device stability and efficiency .

Molecular Biology

Field: Molecular Biology

Summary: 3-Ethynylquinoline is utilized in molecular biology for studying protein-DNA interactions, aiding in the understanding of gene regulation .

Methods: Fluorescent derivatives of the compound are used as probes in fluorescence resonance energy transfer (FRET) assays .

Results: The studies have provided insights into the mechanisms of gene expression and the potential for developing new therapeutic strategies .

Food Chemistry

Field: Food Chemistry

Summary: The compound’s antimicrobial properties are leveraged in food chemistry to develop preservatives that extend the shelf life of food products .

Methods: 3-Ethynylquinoline derivatives are tested against various foodborne pathogens, with a focus on minimizing toxicity to humans .

Results: Some derivatives have shown promise as food preservatives, with effective inhibition of microbial growth without affecting food quality .

Computational Chemistry

Field: Computational Chemistry

Summary: Computational studies involving 3-Ethynylquinoline focus on predicting its reactivity and interaction with biological targets .

Methods: Advanced computational models and simulations are used to predict the binding affinity and reactivity of 3-Ethynylquinoline derivatives .

3-Ethynylquinoline is a synthetic compound not found naturally. It is an electron-rich molecule due to the presence of a nitrogen atom in a six-membered aromatic ring structure (quinoline) and an ethynyl group (C≡CH).

Molecular Structure Analysis

The key feature of 3-Ethynylquinoline's structure is the combination of a quinoline ring and an ethynyl group. The quinoline ring consists of two fused six-membered rings, one containing nitrogen (pyridine) and the other aromatic (benzene). The ethynyl group, with a triple bond between two carbon atoms, is attached to the third carbon atom (C-3) of the quinoline ring [].

This structure offers interesting properties:

- The nitrogen atom in the quinoline ring can donate electrons, making the molecule a potential ligand for metal cations in catalysis [].

- The ethynyl group can participate in various chemical reactions due to its reactivity associated with the triple bond.

Chemical Reactions Analysis

- Complexation: The nitrogen atom can coordinate with metal ions like palladium to form complexes useful in organic synthesis [].

- Click chemistry: The ethynyl group can participate in click reactions, a type of cycloaddition reaction used to create new molecules [].

Synthesis

Decomposition

Physical And Chemical Properties Analysis

- Physical state: Likely a solid at room temperature due to its aromatic nature.

- Melting point: Expected to be above room temperature due to the presence of aromatic rings.

- Boiling point: Likely high due to the combined effect of the aromatic rings and the ethynyl group.

- Solubility: Presumed to be poorly soluble in water due to its aromatic character, but potentially soluble in organic solvents.

- Stability: The aromatic rings and the ethynyl group suggest some stability, but further research is needed.

- Oxidative Dimerization: This reaction can convert 3-ethynylquinoline into conjugated systems like 1,4-bis[n′-(quinolyl)]buta-1,3-diynes through oxidative coupling, often catalyzed by cuprous salts .

- Cyclization Reactions: The compound can undergo cyclization in the presence of Lewis acids, facilitating the formation of various quinoline derivatives .

- Coordination Chemistry: As a ligand, it can form stable complexes with transition metals, which are essential in catalysis and material science.

Research indicates that 3-ethynylquinoline possesses significant biological activities. It has been studied for its potential anti-cancer properties and as an antimicrobial agent. The compound's structure allows it to interact effectively with biological targets, although detailed mechanisms of action are still under investigation.

Several methods have been developed for synthesizing 3-ethynylquinoline:

- Three-Component Coupling Reaction: This method involves the reaction of aldehydes, amines, and alkynes under the influence of Lewis acid catalysts like iron(III) chloride or ytterbium triflate. This approach has shown high yields and efficiency .

- Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides can also be employed to synthesize 3-ethynylquinoline .

3-Ethynylquinoline finds applications in various fields:

- Organic Synthesis: It serves as a key building block in the synthesis of more complex organic molecules.

- Material Science: The compound is used in developing advanced materials due to its unique electronic properties.

- Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development.

Studies on the interactions of 3-ethynylquinoline with other compounds reveal its capacity to form complexes with transition metals. These interactions are crucial for catalysis and can influence the reactivity and stability of various chemical systems. The compound's electron-rich nature enhances its ability to participate in coordination chemistry.

3-Ethynylquinoline shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 2-Ethynylquinoline | Quinoline Derivative | Different substitution pattern affecting reactivity |

| 4-Ethynylquinoline | Quinoline Derivative | Varying position of ethynyl group alters properties |

| 1-Ethynylisoquinoline | Isoquinoline Derivative | Similar electronic properties but different reactivity |

| Quinoline | Parent Compound | Lacks ethynyl group; less versatile in reactions |

3-Ethynylquinoline stands out due to its specific ethynyl substitution at the third position on the quinoline ring, which significantly influences its reactivity and applications compared to other derivatives.

The synthesis of 3-ethynylquinoline has emerged as a significant area of research due to its importance as a building block in organic synthesis and medicinal chemistry [1]. Various synthetic approaches have been developed to access this valuable compound, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions represent the most versatile and widely employed methodologies for the synthesis of 3-ethynylquinoline [2] [3]. These approaches leverage the unique reactivity of metal catalysts to facilitate carbon-carbon bond formation between quinoline precursors and alkyne components.

Sonogashira-Hagihara Cross-Coupling Approaches

The Sonogashira-Hagihara cross-coupling reaction has proven to be the most reliable method for introducing ethynyl groups at the 3-position of quinoline scaffolds [2] [3]. This palladium-catalyzed reaction employs copper as a co-catalyst to facilitate the coupling between 3-haloquinoline precursors and terminal alkynes under mild conditions [4].

The general mechanism involves oxidative addition of the haloquinoline to palladium(0), followed by transmetalation with the copper-acetylide complex and reductive elimination to form the desired ethynyl product [2]. For compounds containing multiple halide substituents, such as 2-bromo-4-iodo-quinoline, the acetylene preferentially adds to the more reactive iodide position [2].

Research has demonstrated that 3-ethynylquinoline can be prepared from 3-bromoquinoline using 2-methyl-3-butyn-2-ol (MEBYNOL) as a protected acetylene equivalent [5]. The reaction proceeds under standard Sonogashira conditions to give the protected alkyne, which upon deprotection yields 3-ethynylquinoline in 95% yield [5]. This methodology provides excellent functional group tolerance and operates at room temperature in the presence of triethylamine as base [4].

Table 1: Sonogashira Coupling Conditions for 3-Ethynylquinoline Synthesis

| Starting Material | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 3-Bromoquinoline | Palladium(II) dichloride/Copper(I) iodide | Triethylamine | Dimethylformamide | Room temperature | 95% [5] |

| 3-Iodoquinoline | Tetrakis(triphenylphosphine)palladium(0)/Copper(I) iodide | Diethylamine | Tetrahydrofuran | 60°C | 85% [6] |

| 3-Chloroquinoline | Palladium(II) acetate/Copper(I) iodide | Potassium carbonate | Water/Ethanol | 80°C | 72% [4] |

The efficiency of the Sonogashira coupling for 3-ethynylquinoline synthesis has been demonstrated through various substrate scopes, with electron-withdrawing groups on the quinoline ring generally providing higher yields than electron-donating substituents [6] [4].

Palladium-Mediated Arylation Strategies

Palladium-mediated arylation strategies offer alternative approaches to 3-ethynylquinoline through direct functionalization of quinoline carbon-hydrogen bonds [7] [8]. These methods avoid the need for pre-functionalized haloquinoline precursors and enable regioselective alkynylation under oxidative conditions.

A palladium-catalyzed one-pot method has been developed for the synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes [7] [8]. This transformation provides an alternative route that incorporates the ethynyl functionality during quinoline formation rather than through post-synthetic modification [8].

The palladium-catalyzed sequential carbon-carbon bond formation approach has been employed to synthesize quinoline derivatives through Sonogashira coupling followed by intramolecular carbon-hydrogen activation [9]. This methodology accommodates wide functional group variation on the alkyne component, proving advantageous for structural and biological activity assessments [9].

Table 2: Palladium-Mediated Arylation Conditions

| Substrate | Catalyst | Oxidant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 2-Aminoaryl ketone | Palladium(II) acetate | Copper(II) acetate | Dimethylformamide | 100°C | 12 hours | 78% [7] |

| Quinoline N-oxide | Palladium(II) chloride | Silver carbonate | Dichloroethane | 80°C | 8 hours | 65% [8] |

Copper-Catalyzed Alkyne Functionalization

Copper-catalyzed alkyne functionalization methods have emerged as complementary approaches to palladium-based systems for 3-ethynylquinoline synthesis [10] [11] [12]. These methods often operate under milder conditions and utilize more economical copper catalysts.

A copper(II) acetate hydrate catalyzed domino reaction of primary arylamines and electron-deficient terminal alkynes has been developed at room temperature [13]. This approach provides convenient access to 2,4-disubstituted quinolines in good to excellent yields without protection from moisture or air [13].

Table 3: Copper-Catalyzed Alkyne Functionalization Results

| Reaction Type | Catalyst | Conditions | Products | Yield Range |

|---|---|---|---|---|

| Domino cyclization | Copper(II) acetate hydrate | Room temperature, air | 2,4-Disubstituted quinolines | 75-92% [13] |

| Switchable cyclization | Copper(II) chloride | Mild conditions | Quinolin-2-ones | 68-85% [10] |

| Carbene/alkyne metathesis | Copper(I) bromide | 80°C, toluene | 4-Carboxyl quinolines | 82-94% [11] |

The dual-functionalization of alkynes via copper-catalyzed carbene/alkyne metathesis provides a direct access to 4-carboxyl quinoline derivatives [11]. This transformation features dual-functionalization of the alkyne to install one carbon-nitrogen and one carbon-carbon bond on each carbon with azide and diazo groups, respectively, in one reaction [11].

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthetic protocols have revolutionized the synthesis of quinoline derivatives, including 3-ethynylquinoline, by dramatically reducing reaction times while maintaining high yields [14] [15]. These methods leverage microwave irradiation to accelerate chemical transformations through efficient heating.

A microwave-based methodology facilitates the reaction of 2-aminophenylketones with cyclic ketones to form quinoline scaffolds [14]. Using neat acetic acid as both solvent and acid catalyst with microwave irradiation at 160°C, quinoline synthesis can be achieved in 5 minutes with excellent yields [14]. This represents a significant improvement over conventional methods that require several days and harsh conditions [14].

The application of dynamic microwave power systems in chemical synthesis has been demonstrated for quinoline derivatives [15]. The microwave-assisted syntheses are performed in the resonance cavity using variable duty cycles and power levels, with processing techniques including dry media procedures, solvent heating, and simultaneous cooling methods [15].

Table 4: Microwave-Assisted Synthesis Conditions

| Method | Solvent | Temperature | Time | Power | Yield Improvement |

|---|---|---|---|---|---|

| Friedländer reaction | Acetic acid | 160°C | 5 minutes | Variable | 95% vs 25% conventional [14] |

| Skraup synthesis | Sulfuric acid | 120°C | 15 minutes | 300W | Time reduction from hours [15] |

| Multicomponent reaction | Solvent-free | 80°C | 10 minutes | 150W | 90% atom economy [16] |

The microwave-assisted multicomponent domino cyclization-aromatization approach provides an efficient method for synthesizing substituted quinolines [16]. This montmorillonite K-10 catalyzed reaction of anilines, aldehydes, and terminal aryl alkynes achieves nearly 90% atom economy with excellent yields in minutes [16].

Green Chemistry Approaches in Alkyne Incorporation

Green chemistry approaches have become increasingly important in the synthesis of 3-ethynylquinoline, focusing on sustainable methodologies that minimize environmental impact [17] [18] [19]. These approaches emphasize the use of renewable resources, non-toxic solvents, and recyclable catalysts.

An electrochemically assisted Friedländer reaction has been developed as a highly efficient and sustainable method for quinoline synthesis [17]. This reagent-free method operates under mild conditions with constant-current electrolysis and achieves high conversion rates with excellent atom economy [17]. The process eliminates the need for environmentally harmful solvents and reagents while significantly reducing waste generation [17].

Various green catalysts have proven effective in synthesizing quinoline analogs, including para-toluenesulfonic acid, para-sulfonic acid calix [20]arene, cerium nitrate, ammonium acetate, and potassium carbonate [18]. Catalyst-free techniques have also been developed, further supporting the eco-friendly synthesis of these compounds [18].

Table 5: Green Chemistry Methodologies

| Approach | Catalyst/Method | Solvent | Conditions | Environmental Benefits |

|---|---|---|---|---|

| Electrochemical | Current-based | Water | Room temperature | Reagent-free, waste reduction [17] |

| Nanocatalyzed | Copper oxide nanoparticles | Ethanol | 120°C | Recyclable catalyst [19] |

| Metal-free | Brønsted acid | Solvent-free | 100°C | No metal waste [21] |

| Aqueous synthesis | Potassium carbonate | Water | 80°C | Non-toxic solvent [18] |

The use of copper oxide nanoparticles as recyclable catalysts represents another green approach [19]. These nanoparticles, with an average size of 3.2 nanometers, can be recycled and used for multiple reaction cycles without loss of catalytic activity [19]. The dehydrogenative coupling of 2-aminobenzyl alcohols with carbonyl compounds proceeds under mild conditions with excellent yields [19].

Brønsted acid-catalyzed metal-free and solvent-free quinoline synthesis from N-alkyl anilines and alkynes has been developed [21]. This methodology operates in the presence of oxygen gas as an oxidant and tolerates various functional groups including methyl, fluoro, chloro, bromo, methoxy, and ester substituents [21].

Post-Functionalization of Quinoline Precursors

Post-functionalization of quinoline precursors represents a strategic approach to 3-ethynylquinoline synthesis through selective modification of pre-formed quinoline cores [22] [23] [24]. These methods enable precise installation of ethynyl groups at specific positions while preserving existing functional groups.

A general method for metal-free, regioselective, remote carbon-hydrogen halogenation of 8-substituted quinolines has been established [22]. This protocol uses trihaloisocyanuric acid as a halogen source and proceeds at room temperature with complete regioselectivity for most substrates [22]. The halogenated products serve as versatile intermediates for subsequent Sonogashira coupling to introduce ethynyl functionality [22].

Table 6: Post-Functionalization Strategies

| Transformation | Reagent | Conditions | Regioselectivity | Yield Range |

|---|---|---|---|---|

| Carbon-hydrogen halogenation | Trihaloisocyanuric acid | Room temperature, air | C5-selective | 75-95% [22] |

| Carbon-hydrogen activation | Rhodium catalyst | 100°C, 12 hours | Position-dependent | 65-85% [25] |

| Oxidative functionalization | Palladium(II) chloride | 80°C, dichloroethane | C8-selective | 70-88% [24] |

The carbon-hydrogen functionalization of quinoline N-oxides catalyzed by palladium(II) complexes provides regioselective access to functionalized quinolines [24]. Palladium(II) chloride catalyzes carbon-hydrogen activation at the C8 position, and in the presence of water, this activation is accompanied by the formation of 2-quinolinones [24].

Rhodium-promoted carbon-hydrogen bond activation of quinoline and substituted quinolines has been systematically studied [25]. The activation of the heteroring is preferred over the carbocycle, and the activated position depends upon the substituent position in the substrate [25]. This methodology provides access to rhodium-quinolinyl complexes that can be further functionalized through cross-coupling reactions [25].

Metal-free synthesis of functionalized quinolines from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines has been developed [26]. This strategy features excellent functional group tolerance and scaled-up synthetic capability, providing an efficient and environmentally friendly access to medicinally valuable quinolines [26].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant